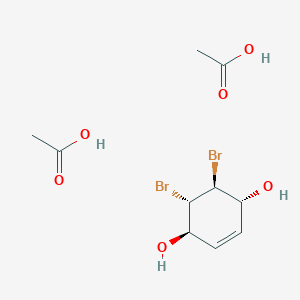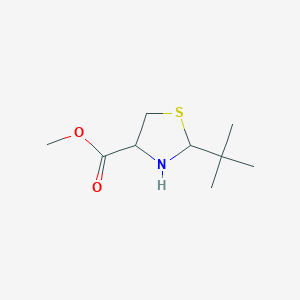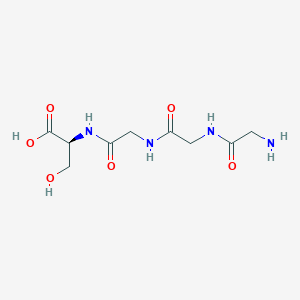
L-Serine, glycylglycylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine, glycylglycylglycyl-: is a compound that combines the amino acid L-serine with three glycine residues. L-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of various biomolecules such as phosphoglycerides, sphingolipids, and methylenetetrahydrofolate
準備方法
Synthetic Routes and Reaction Conditions: L-serine can be synthesized from glycolysis intermediates. The process involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination to form 3-phosphoserine, which is then hydrolyzed to produce L-serine . The addition of glycine residues can be achieved through peptide synthesis techniques, where glycine is sequentially added to L-serine using coupling reagents and protecting groups to ensure specificity and yield.
Industrial Production Methods: Industrial production of L-serine often involves microbial fermentation. For instance, recombinant Escherichia coli strains can be engineered to overproduce L-serine by optimizing metabolic pathways and using protein scaffolds to enhance enzyme activity . The glycine residues can be added post-production through chemical synthesis or enzymatic methods.
化学反応の分析
Types of Reactions: L-serine, glycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: L-serine can be oxidized to form hydroxypyruvate.
Reduction: Reduction reactions can convert L-serine to serinol.
Substitution: The hydroxyl group in L-serine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various substituted serine derivatives.
科学的研究の応用
Chemistry: L-serine, glycylglycylglycyl- is used in peptide synthesis and as a building block for more complex molecules. It serves as a precursor for the synthesis of other amino acids and biomolecules .
Biology: In biological research, this compound is used to study protein structure and function. It is also involved in the synthesis of neurotransmitters and other signaling molecules .
Medicine: L-serine and its derivatives have therapeutic potential in treating neurological disorders, such as Alzheimer’s disease and schizophrenia, due to their role in neurotransmitter synthesis and modulation .
Industry: In the industrial sector, L-serine is used in the production of cosmetics, dietary supplements, and cell culture media .
作用機序
L-serine exerts its effects through various pathways. It is a precursor for the synthesis of glycine and D-serine, both of which act as co-agonists at NMDA receptors in the brain . This modulation of NMDA receptors is crucial for synaptic plasticity, learning, and memory. Additionally, L-serine is involved in the synthesis of phospholipids and sphingolipids, which are essential for cell membrane integrity and signaling .
類似化合物との比較
Uniqueness: L-serine, glycylglycylglycyl- is unique due to the combination of L-serine and multiple glycine residues, which can enhance its biological activity and potential applications. The presence of glycine residues can improve the compound’s solubility, stability, and interaction with biological targets.
特性
CAS番号 |
206750-67-6 |
|---|---|
分子式 |
C9H16N4O6 |
分子量 |
276.25 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1 |
InChIキー |
PAUIKPRNWYMNME-YFKPBYRVSA-N |
異性体SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
正規SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
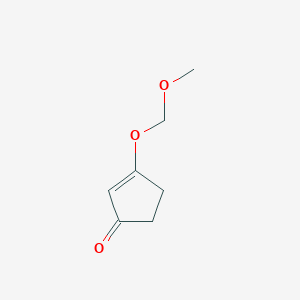
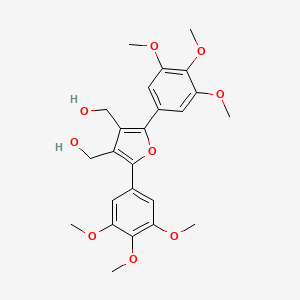
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
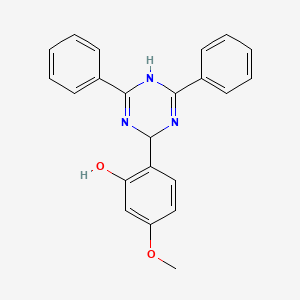
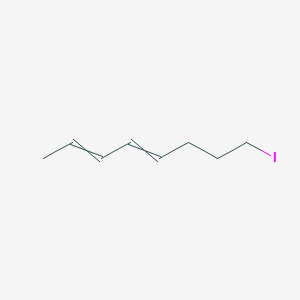
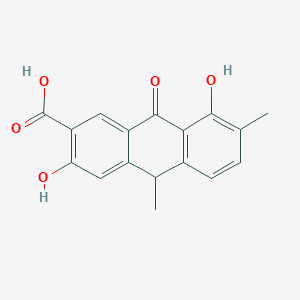
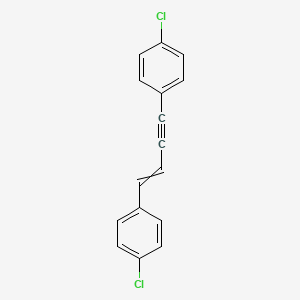
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
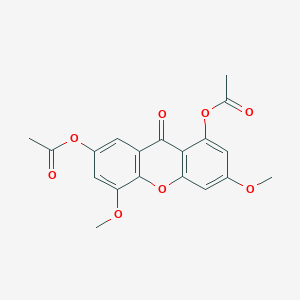
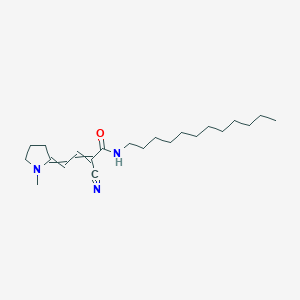
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
